molecular formula C14H20 B1619194 2,2,5,7-Tetramethyltetralin CAS No. 23342-25-8

2,2,5,7-Tetramethyltetralin

Cat. No.: B1619194
CAS No.: 23342-25-8
M. Wt: 188.31 g/mol
InChI Key: LPZOMHQRIWIZSX-UHFFFAOYSA-N
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Description

2,2,5,7-Tetramethyltetralin is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, a hydrogenated form of naphthalene, and is characterized by the presence of four methyl groups at the 2, 2, 5, and 7 positions on the tetralin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,7-Tetramethyltetralin typically involves the hydrogenation of 2,2,5,7-tetramethylnaphthalene. The process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

    Hydrogenation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The use of high-efficiency catalysts and optimized reaction parameters ensures the economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

2,2,5,7-Tetramethyltetralin undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Corresponding ketones or carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride.

      Conditions: Anhydrous solvents.

      Products: Alcohols or alkanes.

  • Substitution

      Reagents: Halogens (chlorine, bromine), nitrating agents.

      Conditions: Varies depending on the reagent.

      Products: Halogenated or nitrated derivatives.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

Scientific Research Applications

2,2,5,7-Tetramethyltetralin has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5,7-Tetramethyltetralin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
  • 2,2,5,7-Tetramethyl-1,2,3,4-tetrahydronaphthalin

Uniqueness

2,2,5,7-Tetramethyltetralin is unique due to its specific substitution pattern on the tetralin ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3,3,6,8-tetramethyl-2,4-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-10-7-11(2)13-5-6-14(3,4)9-12(13)8-10/h7-8H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZOMHQRIWIZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(CC2=C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177901
Record name 2,2,5,7-Tetramethyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23342-25-8
Record name 2,2,5,7-Tetramethyltetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023342258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,5,7-Tetramethyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2,2,5,7-Tetramethyltetralin
Reactant of Route 5
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Reactant of Route 6
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